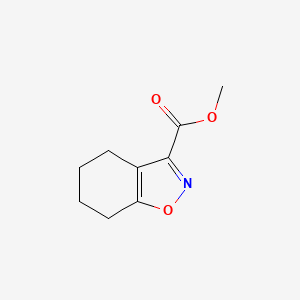

Methyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate

Description

Historical Context and Development of Benzoxazole Chemistry

The development of benzoxazole chemistry represents a significant milestone in heterocyclic organic chemistry, with foundations established in the mid-20th century. Benzoxazole, characterized by its bicyclic planar structure consisting of a benzene ring fused with a 1,3-oxazole ring, emerged as a privileged scaffold in medicinal chemistry due to its remarkable versatility and biological activity. The exploration of benzoxazole compounds began with the recognition that these heterocycles could serve as isosteres of naturally occurring nucleic acid bases guanine and adenine, enabling them to interact effectively with biological receptors in the human body.

The historical progression of benzoxazole research can be traced through several key phases of development. Initial discoveries focused on the fundamental synthesis methodologies, with researchers exploring various reaction pathways to construct the benzoxazole core structure. Early synthetic approaches primarily involved the cyclization of 2-aminophenol with various carbonyl compounds, establishing the foundation for modern benzoxazole synthesis. These pioneering efforts laid the groundwork for the systematic investigation of structure-activity relationships within the benzoxazole family.

The significance of benzoxazole chemistry became increasingly apparent as researchers discovered numerous naturally occurring compounds containing this heterocyclic motif. Notable examples include calcimycin, boxazomycin B, and various marine natural products such as closoxazole A and B, which demonstrated potent biological activities. These discoveries reinforced the importance of benzoxazole as a pharmacophore and stimulated further research into synthetic analogs with enhanced properties.

Modern developments in benzoxazole chemistry have been characterized by the introduction of sophisticated synthetic methodologies and the exploration of novel substitution patterns. The application of nanocatalysts, metal catalysts, and ionic liquid catalysts has revolutionized benzoxazole synthesis, enabling more efficient and environmentally friendly synthetic routes. Contemporary research has also focused on developing one-pot synthetic procedures and electrochemical methods that provide cleaner reaction profiles and improved yields.

Significance of Tetrahydrobenzoxazole Derivatives in Heterocyclic Chemistry

Tetrahydrobenzoxazole derivatives occupy a unique position within heterocyclic chemistry, representing partially saturated analogs of the fully aromatic benzoxazole system. These compounds exhibit distinctive properties that differentiate them from their aromatic counterparts, including enhanced conformational flexibility, improved stability under certain conditions, and modified electronic characteristics that influence their biological activities. The reduction of the benzene ring to a cyclohexene system introduces additional stereochemical complexity while maintaining the essential heterocyclic framework.

The synthetic accessibility of tetrahydrobenzoxazole derivatives has contributed significantly to their prominence in medicinal chemistry research. Various synthetic methodologies have been developed to access these compounds, including cyclization reactions of appropriately substituted precursors and reduction reactions of benzoxazole derivatives. The ability to introduce diverse substitution patterns around the tetrahydrobenzoxazole core has enabled systematic structure-activity relationship studies, leading to the identification of compounds with enhanced biological activities.

Structural analysis of tetrahydrobenzoxazole derivatives reveals several key features that contribute to their chemical and biological properties. The partially saturated nature of these compounds provides increased conformational flexibility compared to fully aromatic benzoxazoles, potentially enabling better complementarity with biological targets. Additionally, the presence of saturated carbon centers offers opportunities for introducing stereochemical diversity, which can be exploited to optimize selectivity and potency in biological systems.

The biological significance of tetrahydrobenzoxazole derivatives has been demonstrated through numerous studies investigating their pharmacological activities. These compounds have shown promise as antimicrobial, anticancer, and anti-inflammatory agents, with some derivatives exhibiting activities comparable to or superior to established therapeutic agents. The combination of favorable pharmacokinetic properties and diverse biological activities has positioned tetrahydrobenzoxazole derivatives as attractive candidates for drug development programs.

| Property Category | Tetrahydrobenzoxazole Characteristics | Benzoxazole Characteristics |

|---|---|---|

| Aromaticity | Partially aromatic | Fully aromatic |

| Conformational flexibility | High | Moderate |

| Stability | Enhanced under reducing conditions | Enhanced under oxidizing conditions |

| Synthetic accessibility | Multiple synthetic routes available | Established synthetic methods |

| Stereochemical diversity | High potential | Limited potential |

Research Importance of Methyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate

This compound represents a compound of considerable research interest due to its unique structural features and potential applications in medicinal chemistry. This compound combines the advantageous properties of the tetrahydrobenzoxazole core with the presence of a carboxylate ester functional group, creating opportunities for diverse chemical modifications and biological interactions. The specific positioning of the carboxylate group at the 3-position of the benzoxazole ring provides a strategic site for further functionalization and derivatization.

The molecular structure of this compound exhibits several distinctive characteristics that contribute to its research significance. With a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 grams per mole, this compound presents an optimal balance of molecular complexity and synthetic accessibility. The presence of multiple functional groups, including the ester linkage and the heterocyclic nitrogen and oxygen atoms, provides numerous sites for potential biological interactions and chemical transformations.

Research investigations into this compound have revealed promising preliminary findings regarding its potential biological activities. The compound's structural similarity to known bioactive benzoxazole derivatives suggests possible applications in antimicrobial, anticancer, and anti-inflammatory research. The carboxylate ester functionality offers additional opportunities for prodrug strategies and targeted delivery approaches, potentially enhancing the therapeutic utility of this compound.

The synthetic accessibility of this compound has been demonstrated through various synthetic approaches, including multi-step procedures involving cyclization reactions and esterification processes. These synthetic methodologies have enabled the preparation of this compound in sufficient quantities for comprehensive biological evaluation and structure-activity relationship studies. The development of efficient synthetic routes has facilitated the exploration of related analogs and derivatives, expanding the scope of research possibilities.

| Structural Feature | Description | Research Implications |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₃ | Optimal molecular complexity for drug-like properties |

| Molecular Weight | 181.19 g/mol | Favorable for membrane permeability studies |

| Functional Groups | Ester, heterocyclic N and O | Multiple sites for biological interaction |

| Stereochemistry | Flexible cyclohexene ring | Potential for stereoisomer studies |

| Stability | Enhanced stability profile | Suitable for long-term storage and handling |

Current research efforts focusing on this compound encompass several key areas of investigation. Medicinal chemistry studies are exploring the compound's potential as a lead structure for developing new therapeutic agents, with particular emphasis on its interactions with specific biological targets. Synthetic chemistry research is focused on developing more efficient synthetic methodologies and exploring the preparation of related analogs with modified substitution patterns.

The compound's potential applications extend beyond traditional medicinal chemistry research to include materials science and catalysis applications. The unique electronic properties of the tetrahydrobenzoxazole core, combined with the reactivity of the carboxylate ester group, suggest possible applications in the development of functional materials and catalytic systems. These diverse research applications highlight the broad significance of this compound as a versatile chemical entity with multiple potential uses.

Properties

IUPAC Name |

methyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-9(11)8-6-4-2-3-5-7(6)13-10-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZAJNBRGADOQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC2=C1CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with methyl acrylate in the presence of a base, followed by cyclization to form the benzoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

Medicinal Chemistry

Methyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate has been studied for its potential pharmacological properties. Its structure suggests it may interact with biological systems in ways that could lead to therapeutic applications.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. This makes it a candidate for developing new antimicrobial agents .

Anticancer Potential

Compounds containing the benzoxazole moiety have been investigated for anticancer activities. Preliminary studies suggest that this compound could induce apoptosis in cancer cells through various mechanisms .

Agricultural Science

The compound's unique structure may also lend itself to applications in agriculture.

Pesticide Development

Benzoxazole derivatives are known to possess insecticidal and fungicidal properties. This compound could be explored as a base for developing novel pesticides that are effective against specific pests while being less harmful to beneficial organisms .

Material Science

In addition to its biological applications, this compound has potential uses in material science.

Polymer Chemistry

This compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties .

Case Studies and Research Findings

| Application Area | Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity Study | Inhibitory effects on bacterial growth observed. |

| Medicinal Chemistry | Anticancer Activity Study | Induction of apoptosis in specific cancer cell lines noted. |

| Agricultural Science | Pesticide Efficacy Study | Demonstrated insecticidal properties against target pests. |

| Material Science | Polymer Enhancement Research | Improved thermal stability in polymer composites reported. |

Mechanism of Action

The mechanism of action of Methyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Ethyl 4,5,6,7-Tetrahydro-1,2-Benzoxazole-3-Carboxylate (CAS 1013-14-5)

- Molecular Formula: C₁₀H₁₃NO₃

- Molecular Weight : 195.22 g/mol

- Key Differences :

- Applications : Used in analogous synthetic pathways, often selected for tailored solubility profiles in reaction media.

4,5,6,7-Tetrahydro-1,2-Benzoxazole-3-Carboxamide (CAS 1008-50-0)

- Molecular Formula : C₈H₁₀N₂O₂

- Molecular Weight : 166.18 g/mol

- Lower molecular weight and altered reactivity profile (e.g., susceptibility to hydrolysis differs).

- Applications: Potential use in drug discovery due to improved bioavailability.

3-(Chloromethyl)-5,5-Dimethyl-4,5,6,7-Tetrahydro-1,2-Benzoxazole

- Molecular Formula: C₁₀H₁₂ClNO₂

- Molecular Weight : 213.66 g/mol

- Key Differences :

- Applications : Versatile intermediate for further functionalization in medicinal chemistry.

Research Findings and Trends

- Ester vs. Amide Stability : Methyl and ethyl esters are prone to hydrolysis under acidic/basic conditions, whereas the carboxamide derivative exhibits greater stability, making it preferable for prolonged biological activity .

- Substituent Effects : Chloromethyl groups in analogs like 3-(chloromethyl)-5,5-dimethyl derivatives enable cross-coupling reactions, expanding utility in complex molecule synthesis .

- Pharmacological Potential: Benzoxazole carboxamides are under investigation for kinase inhibition, leveraging their hydrogen-bonding capacity , while ester derivatives serve as transient intermediates in prodrug designs .

Biological Activity

Methyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate (CAS No. 1803600-94-3) is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C9H11NO3

- Molecular Weight : 181.19 g/mol

- IUPAC Name : this compound

- Appearance : White to off-white powder

- Storage Conditions : Room temperature

Synthesis and Derivatives

The synthesis of this compound has been explored in various studies. It is often synthesized through the condensation of appropriate benzoxazole precursors with carboxylic acid derivatives. The structural modifications of benzoxazole derivatives have been shown to influence their biological activity significantly.

Antimicrobial Activity

Research has indicated that compounds related to methyl 4,5,6,7-tetrahydro-1,2-benzoxazole exhibit antimicrobial properties. A study reported the in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The minimum inhibitory concentrations (MIC) ranged from 250 µg/ml to 7.81 µg/ml for the synthesized derivatives .

Enzyme Inhibition

Methyl 4,5,6,7-tetrahydro-1,2-benzoxazole derivatives have been tested for their inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In a comparative study involving multiple benzoxazole derivatives:

- IC50 Values :

- AChE: Ranged from 5.80 ± 2.18 to 40.80 ± 5.90 µM.

- BuChE: Ranged from 7.20 ± 2.30 to 42.60 ± 6.10 µM.

These values suggest that some analogues are more potent than the standard drug Donepezil (IC50 = 33.65 ± 3.50 µM for AChE) .

Case Studies

-

Study on Benzoxazole Derivatives :

A series of benzoxazole derivatives were synthesized and evaluated for their biological activity. Among them, certain analogues demonstrated significant inhibition of AChE and BuChE compared to standard drugs. Specifically, compounds with nitro substitutions exhibited enhanced activity . -

Antimicrobial Efficacy :

In a study assessing the antimicrobial efficacy of benzoxazole derivatives against resistant strains of bacteria and fungi, several compounds showed promising results with MIC values indicating effective inhibition against Candida albicans isolates .

Summary of Findings

The biological activity of this compound is characterized by:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate, and how do reaction conditions influence yields?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of precursors like methyl 3-amino-4-hydroxybenzoate with aryl acids under reflux conditions. For example, analogous benzoxazole derivatives (e.g., methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates) were prepared by refluxing methyl-3-amino-4-hydroxybenzoate with excess aryl acid for 15 hours, followed by cooling and isolation via ice quenching . Optimization of solvent systems (e.g., Et₃N/THF mixtures) and catalysts (e.g., PdCl₂(PPh₃)₂) may improve yields, as seen in related tetrazole syntheses .

Q. Which spectroscopic techniques are most reliable for characterizing the compound’s purity and structural conformation?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns and ring saturation. For example, deviations in exocyclic angles (e.g., C10–C9–C3 = 113.4°) observed in crystallographic studies of analogous 1,2-benzoxazoles highlight the importance of X-ray diffraction for resolving steric or electronic distortions . High-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) are recommended for purity validation .

Q. What are the common derivatives of this compound, and how are they synthesized for preliminary bioactivity screening?

- Methodological Answer : Derivatives are often synthesized via functionalization at the carboxylate group or the tetrahydrobenzoxazole core. For instance, hydrazide derivatives (e.g., 2-substitutedphenyl-1,3-benzoxazole-5-carbohydrazides) are prepared by reacting the methyl ester with hydrazine hydrate under reflux . Modifications to the tetrahydro ring (e.g., halogenation or alkylation) can be achieved using electrophilic reagents, as demonstrated in the synthesis of 3-substituted benzoxazoles .

Advanced Research Questions

Q. How do steric and electronic effects in the tetrahydrobenzoxazole ring influence molecular conformation, and what experimental/computational tools resolve these effects?

- Methodological Answer : Intramolecular non-bonded interactions (e.g., Cl⋯H4 = 3.1169 Å) in analogous structures cause deviations in bond angles (e.g., C9–C3–C3a = 132.1°) . Density functional theory (DFT) calculations paired with X-ray crystallography can model these distortions. For example, planar isoxazole rings (max. deviation 0.007 Å) and dihedral angles (e.g., 70.33° between benzoxazole and phenyl rings) are validated via crystallographic data .

Q. What contradictions exist in spectral data (e.g., NMR vs. XRD) for this compound, and how can they be reconciled?

- Methodological Answer : Discrepancies between solution-phase NMR and solid-state XRD data may arise from dynamic effects (e.g., ring puckering). For instance, crystallographic studies of 3-[chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole revealed planar isoxazole rings, while NMR might suggest fluxional behavior. Variable-temperature NMR and solid-state NMR can bridge this gap .

Q. What strategies optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) for CNS-targeted applications?

- Methodological Answer : Structural analogs like gaboxadol (THIP hydrochloride), which share the tetrahydroisoxazole scaffold, demonstrate enhanced blood-brain barrier penetration via small molecular weight and moderate logP values (~1.4). Introducing polar groups (e.g., hydroxyls) or prodrug strategies (e.g., ester hydrolysis) can improve solubility, as seen in pyrimidine-carboxamide derivatives .

Q. How does the compound interact with biological targets (e.g., ion channels or receptors), and what in silico methods validate these interactions?

- Methodological Answer : Molecular docking studies of benzoxazole derivatives (e.g., pyrimidine-carboxamides) against targets like EGFR highlight hydrogen bonding with active-site residues (e.g., Lys745). MD simulations (50 ns trajectories) and MM-PBSA binding energy calculations are recommended to assess stability and affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.